6-Morpholinopyridine-3-sulfonamide
Overview
Description
Scientific Research Applications
Synthesis and Inhibitory Properties
The sulfonamide analogues of phosphatidylinositol 3-kinase (PI3K) inhibitor ZSTK474 have been synthesized, introducing a new class of active and potent PI3Kα inhibitors. Although solubility issues limited in vivo evaluation, the 6-amino derivative demonstrated significant activity, suggesting the potential of this class of PI3K inhibitors in scientific research (Gamage et al., 2017).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, displaying nanomolar half maximal inhibitory concentrations. These aromatic sulfonamides exhibit varying activities for different isoenzymes, indicating a potential for selective therapeutic targeting (Supuran et al., 2013).
Antimicrobial and Antibacterial Properties
Synthesis and Antimicrobial Activity
Compounds like 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, have been synthesized and further modified to produce new sulfonamides and carbamates. These derivatives exhibit significant antimicrobial activity, especially against bacteria and fungi, highlighting the role of sulfonamide derivatives in combating microbial resistance (Janakiramudu et al., 2017).
Antimicrobial Modulation Activity
The compound 4-(Phenylsulfonyl) morpholine, a member of the sulfonamides class, has been studied for its antimicrobial and modulating activity. It's shown to work effectively against multi-resistant strains of various bacteria and fungi, indicating its potential in enhancing the effectiveness of other antibiotics (Oliveira et al., 2015).
Structural and Computational Studies
Structural Analysis of Sulfonamide Derivatives
In-depth structural, infrared, and visible spectra studies of various triazenes with a sulfonamide moiety have been conducted. This research offers valuable insights into the structural properties and potential applications of these compounds in various scientific domains (Dabbagh et al., 2008).
Chemosensor Development
Sulfonamide and morpholine-based compounds have been synthesized and characterized as dual chemosensors for Cu2+ and Ag+ in different solvent media. This illustrates the versatility of sulfonamide derivatives in detecting and monitoring various cations, crucial for numerous physiological processes (Hu et al., 2016).
Future Directions
While specific future directions for 6-Morpholinopyridine-3-sulfonamide are not mentioned in the search results, there are ongoing research developments in the field of drug delivery systems for the treatment of cancer . These developments could potentially influence future research directions for 6-Morpholinopyridine-3-sulfonamide and similar compounds.
properties
IUPAC Name |
6-morpholin-4-ylpyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c10-16(13,14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNHBHJOYIDPAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720782 | |
Record name | 6-(Morpholin-4-yl)pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Morpholinopyridine-3-sulfonamide | |
CAS RN |
90648-77-4 | |
Record name | 6-(Morpholin-4-yl)pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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